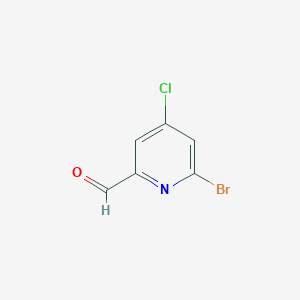

6-Bromo-4-chloropicolinaldehyde

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms onto this scaffold dramatically influences its chemical properties and biological activity. Halogens can alter the electronic nature of the pyridine ring, modulate lipophilicity, and provide handles for further chemical transformations, such as cross-coupling reactions. This has made halogenated pyridines indispensable in medicinal chemistry for the synthesis of new drug candidates. quinoline-thiophene.com

Overview of Picolinaldehyde Reactivity Paradigms in Heterocyclic Chemistry

Picolinaldehydes, or pyridine-2-carboxaldehydes, exhibit a rich and diverse reactivity. The aldehyde group is susceptible to nucleophilic attack, readily forming Schiff bases with amines, a transformation crucial in the synthesis of various ligands and biologically active molecules. wikipedia.org Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a variety of other functional groups. The synthesis of picolinaldehydes is typically achieved through the oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.org

Research Context and Utility of 6-Bromo-4-chloropicolinaldehyde

This compound, with its distinct substitution pattern, presents a platform for selective and sequential chemical modifications. The differential reactivity of the bromine and chlorine atoms, along with the aldehyde functionality, allows for a programmed approach to the synthesis of more complex, highly substituted pyridine derivatives. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structural features suggest significant potential as an intermediate in the synthesis of targeted molecules for pharmaceutical and materials science applications. Its utility is underscored by the commercial availability from various chemical suppliers, indicating its use in research and development. bldpharm.comcymitquimica.comchemscene.com

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUXYKCKMQKLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 6 Bromo 4 Chloropicolinaldehyde

Structural and Molecular Data

Below is a table summarizing the key identifiers and properties of 6-Bromo-4-chloropicolinaldehyde.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-4-chloropyridine-2-carbaldehyde | chemscene.com |

| Synonyms | This compound, 6-bromo-4-chloro-2-formylpyridine | chemscene.com |

| CAS Number | 1060811-19-9 | chemscene.com |

| Molecular Formula | C₆H₃BrClNO | cymitquimica.comchemscene.com |

| Molecular Weight | 220.45 g/mol | cymitquimica.comchemscene.com |

| SMILES | O=Cc1nc(Br)cc(Cl)c1 | chemscene.com |

Spectroscopic Data

¹H NMR: The proton spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift (typically around 10 ppm). google.com

¹³C NMR: The carbon spectrum would display six distinct signals: one for the aldehyde carbon, and five for the pyridine ring carbons, each with a unique chemical shift due to the influence of the nitrogen atom and the halogen substituents.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected in the region of 1700-1730 cm⁻¹. Other bands corresponding to C-H, C=N, C=C, C-Br, and C-Cl stretching and bending vibrations would also be present. The IR spectrum of the parent 2-pyridinecarboxaldehyde (B72084) shows a prominent carbonyl peak. nist.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.45 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom.

Synthesis and Manufacturing

While a specific, detailed synthesis of 6-Bromo-4-chloropicolinaldehyde is not widely published, a plausible synthetic route can be inferred from established methods for preparing related compounds. A likely approach would involve the selective formylation of a pre-existing 2,4-dihalo-6-bromopyridine or a related polysubstituted pyridine (B92270).

One documented method for the synthesis of the related 6-bromo-2-formyl-pyridine starts from 2,6-dibromopyridine. This substrate is treated with n-butyllithium at low temperature, followed by the addition of dimethylformamide (DMF) to introduce the formyl group. prepchem.com A similar strategy could potentially be adapted for the synthesis of this compound, likely starting from a suitable tri-halogenated pyridine precursor.

Patents detailing the synthesis of structurally similar compounds, such as 6-bromo-4-chloroquinolines, often involve multi-step sequences that include halogenation and cyclization reactions. patsnap.comgoogle.com These methodologies could provide a foundation for developing a robust synthesis for the target picolinaldehyde.

Reactivity and Chemical Behavior

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for chemical transformations. It can readily undergo:

Nucleophilic Addition: Reaction with various nucleophiles to form alcohols, cyanohydrins, and other addition products.

Condensation Reactions: Formation of imines (Schiff bases) with primary amines, and hydrazones with hydrazines. These reactions are fundamental in the construction of larger, more complex molecules. wikipedia.org

Wittig and Related Reactions: Conversion of the aldehyde to an alkene, providing a powerful tool for carbon-carbon bond formation.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, offering access to a different set of functionalized pyridine building blocks.

Cross-Coupling Reactions at the Halogen Positions

The bromine and chlorine atoms on the pyridine ring serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. libretexts.org These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond is generally more reactive in palladium-catalyzed couplings) could allow for selective, sequential functionalization of the pyridine ring. For instance, a Suzuki coupling could be performed selectively at the 6-position (C-Br) while leaving the 4-position (C-Cl) intact for a subsequent transformation. This regioselective reactivity is a key feature that makes this compound a valuable synthetic intermediate.

Theoretical and Computational Chemistry Studies of 6 Bromo 4 Chloropicolinaldehyde

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its physical and chemical properties. Theoretical methods, most notably Density Functional Theory (DFT), are employed to model the electron distribution and bonding within 6-bromo-4-chloropicolinaldehyde.

DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles. For instance, in a related compound, 2-bromo-6-chloro-4-fluoroaniline, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to compute the optimized geometrical parameters. researchgate.net Similarly, for this compound, these calculations would reveal how the bromine, chlorine, and aldehyde substituents influence the geometry of the pyridine (B92270) ring.

A key aspect of electronic structure analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For a similar compound, 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole, HOMO-LUMO analysis was used to determine the compound's conductivity, reactivity, and stability. researchgate.net

Visualizing the electron density distribution and molecular electrostatic potential (MEP) provides further insights. The MEP map highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. In the case of 2-bromo-6-chloro-4-fluoroaniline, MEP analysis was used to investigate the molecule's reactive sites. researchgate.net

Quantum Chemical Descriptors for Predicting Reactivity

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. This is a critical descriptor for predicting the molecule's behavior as an electrophile.

Nucleophilicity Index (N): While less common, this index can be used to predict the nucleophilic character of a molecule.

These descriptors are often calculated using DFT, and their values can be used to compare the reactivity of different compounds. For example, a study on various aldehydes used kinetic data from oxidation and reduction reactions to determine their experimental electrophilicity and nucleophilicity, which were then correlated with theoretical calculations. researchgate.net

Table 1: Quantum Chemical Descriptors (Illustrative) (Note: The following values are for illustrative purposes and are not based on actual calculations for this compound)

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 |

Computational Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. rsc.org By modeling the potential energy surface of a reaction, researchers can identify the most likely mechanism, including the structures of intermediates and transition states.

For a reaction involving this compound, computational methods can be used to:

Map Reaction Pathways: By calculating the energy of the system as the reactants are converted to products, different possible reaction routes can be explored.

Identify Transition States: A transition state is a high-energy structure that connects reactants and products. Locating the transition state is crucial for understanding the reaction's kinetics.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For example, a computational study on the oxidation of benzaldehyde (B42025) used DFT to model the reaction mechanism, including the formation of a permanganate (B83412) ester intermediate and the subsequent transition state for the cleavage of the C-H bond. researchgate.net A similar approach could be applied to predict the oxidation or reduction products of this compound and the energies associated with these transformations.

Molecular Modeling and Docking Studies for Exploring Potential Intermolecular Interactions in Research

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a larger macromolecule, such as a protein or enzyme. This is particularly relevant in the context of drug discovery and materials science.

In a molecular docking study, the three-dimensional structure of this compound would be computationally "docked" into the binding site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a binding energy. A more negative binding energy suggests a stronger interaction.

These studies can reveal key intermolecular interactions, such as:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Halogen Bonds: Non-covalent interactions involving the bromine or chlorine atoms of the molecule. nih.gov

π-π Stacking: Interactions between the aromatic rings of the ligand and the protein.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

For instance, molecular docking studies on 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole were used to investigate its binding affinity with a fungal protein, helping to explain its observed antimicrobial activity. researchgate.net Similarly, docking studies on a Schiff base derived from 2-bromo-4-chloroaniline (B1265534) demonstrated its potential binding mechanism in biological assays. rsc.org Such studies on this compound could suggest potential biological targets or applications in materials science by predicting its intermolecular interaction patterns.

Design and Synthesis of Positional Isomers and Related Halogenated Picolinaldehydes

The synthesis of positional isomers of this compound and other related halogenated picolinaldehydes is crucial for understanding how the placement of substituents influences the molecule's properties and reactivity. While specific synthetic routes for all positional isomers of this compound are not extensively documented in publicly available literature, general methods for the synthesis of halogenated pyridines can be applied.

A patented method describes the synthesis of 4-bromo-6-chloropyridine-2-carboxylic acid, a positional isomer of the oxidized form of the target compound. patsnap.com This process starts from 2,4-dihydroxy-6-methylpyridine, which undergoes a primary substitution reaction with phosphorus oxybromide to yield 2-hydroxy-4-bromo-6-methylpyridine. patsnap.com A subsequent secondary substitution with phosphorus oxychloride generates 4-bromo-2-chloro-6-methylpyridine. patsnap.com The final step would involve the oxidation of the methyl group to an aldehyde, for instance, using a selective oxidizing agent.

Another relevant precursor is 6-bromo-4-chloroquinoline, which has been synthesized from 6-bromoquinolin-4-ol (B142416) using phosphorus oxychloride (POCl3). google.comatlantis-press.com While this belongs to the quinoline (B57606) family, the halogenation pattern is analogous and provides insights into synthetic strategies.

The synthesis of other related halogenated picolinaldehydes often involves multi-step sequences starting from commercially available pyridine derivatives. For example, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved from 4-bromoaniline (B143363) and Meldrum's acid through a series of reactions including cyclization, chlorination with POCl3, and subsequent halogen exchange. atlantis-press.comresearchgate.net

Table 1: Examples of Halogenated Picolinaldehyde Precursors and Related Compounds

| Compound Name | Starting Material(s) | Key Reagents | Reference |

| 4-Bromo-6-chloropyridine-2-carboxylic acid | 2,4-Dihydroxy-6-methylpyridine | Phosphorus oxybromide, Phosphorus oxychloride | patsnap.com |

| 6-Bromo-4-chloroquinoline | 6-Bromoquinolin-4-ol | Phosphorus oxychloride (POCl3) | google.comatlantis-press.com |

| 6-Bromo-4-iodoquinoline | 4-Bromoaniline, Meldrum's acid | POCl3, NaI | atlantis-press.comresearchgate.net |

Transformation to Related Pyridine Carboxylic Acids, Esters, and Alcohols

The aldehyde functional group in this compound is a versatile handle for transformation into other valuable functional groups such as carboxylic acids, esters, and alcohols.

Pyridine Carboxylic Acids: The oxidation of picolinaldehydes to their corresponding picolinic acids is a common transformation. Strong oxidizing agents like potassium permanganate (KMnO4) can be employed for this purpose, typically in a neutral or slightly alkaline aqueous medium. sci-hub.se The reaction proceeds through a manganate (B1198562) ester intermediate, which then hydrolyzes to the carboxylic acid.

Esters: Once the 6-bromo-4-chloropicolinic acid is obtained, it can be converted to its esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. google.com Alternatively, coupling agents can be used to facilitate the reaction between the carboxylic acid and an alcohol. ontosight.ai Patents describe the esterification of pyridine carboxylic acids using an alcohol in the presence of a strong acid salt of a pyridine carboxylic acid ester as a catalyst. google.com Another patented method utilizes an alkanol in the presence of an inert, water-immiscible organic solvent and a lower alkyl sulfonic acid catalyst. google.com

Alcohols: The reduction of the aldehyde group in this compound to a primary alcohol, (6-bromo-4-chloropyridin-2-yl)methanol, can be readily achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Table 2: General Transformations of the Aldehyde Group in Picolinaldehydes

| Transformation | Product Functional Group | General Reagent(s) | General Conditions |

| Oxidation | Carboxylic Acid | Potassium permanganate (KMnO4) | Aqueous, neutral or alkaline |

| Esterification | Ester | Alcohol, Acid catalyst (e.g., H2SO4) | Reflux |

| Reduction | Alcohol | Sodium borohydride (NaBH4) | Alcoholic solvent |

Development of Novel Reagents and Ligands Derived from this compound

Picolinaldehyde derivatives are valuable precursors for the synthesis of novel reagents and ligands due to the coordinating ability of the pyridine nitrogen and the reactivity of the aldehyde group.

Schiff Base Ligands: One of the most common applications of picolinaldehydes is in the synthesis of Schiff base ligands. These are formed through the condensation reaction between the aldehyde and a primary amine. nih.govuoanbar.edu.iqscirp.orgnih.govresearchgate.netnih.govyoutube.com The resulting imine (azomethine) group, in conjunction with the pyridine nitrogen, creates a bidentate chelating site that can coordinate to a variety of metal ions. The electronic and steric properties of the Schiff base ligand can be readily tuned by varying the substituents on the amine starting material. Schiff base complexes of pyridinecarboxaldehydes have been studied for their potential biological activities and as catalysts. nih.govscirp.orgnih.gov

Picolinamides: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted to a picolinamide (B142947). Picolinamides are an important class of compounds in medicinal chemistry and have been investigated as inhibitors of various enzymes. nih.govnih.gov The synthesis of picolinamides typically involves the coupling of the picolinic acid with an amine, often facilitated by a coupling agent. A patent describes the synthesis of picolinamide fungicides by coupling a 4-methoxy-3-acyloxypicolinic acid with an amino ester. google.compatentguru.com

Structure-Reactivity Relationship (SRR) Studies of Modified Picolinaldehyde Scaffolds

Understanding the structure-reactivity relationship (SRR) of modified picolinaldehyde scaffolds is essential for the rational design of new molecules with desired properties. The electronic effects of the halogen substituents on the pyridine ring play a significant role in determining the reactivity of the molecule.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iq Halogen atoms, being electronegative, further withdraw electron density from the ring through the inductive effect (-I effect). quora.com This deactivation of the ring makes it less susceptible to electrophilic substitution and more prone to nucleophilic attack. uoanbar.edu.iq The position of the halogen atoms influences the electron density at different positions of the ring, thereby directing the regioselectivity of reactions.

Studies on pyridine derivatives have shown that the nature and position of substituents can significantly impact their biological activity. For instance, a review on the structure-antiproliferative activity of pyridine derivatives indicated that the presence of halogen atoms can influence the compound's efficacy. mdpi.comresearchgate.net Similarly, research on pyridine-2-carboxaldehyde thiosemicarbazones has demonstrated that the position of amino groups on the pyridine ring affects their ability to inhibit ribonucleotide reductase. nih.gov

In the context of this compound derivatives, the interplay between the electron-withdrawing effects of the bromine and chlorine atoms, their positions on the ring, and the reactivity of the functional group at the 2-position would be a key area of investigation for SRR studies. Such studies would provide valuable insights for the development of new catalysts, ligands, and biologically active molecules based on this versatile scaffold.

Conclusion

6-Bromo-4-chloropicolinaldehyde stands as a compelling example of a halogenated heterocyclic building block with significant potential in advanced organic synthesis. Its unique arrangement of a reactive aldehyde group and two distinct halogen atoms on a pyridine (B92270) core provides a platform for a wide range of chemical transformations. While detailed research on this specific compound is still emerging, its structural attributes and the well-established reactivity of its constituent functional groups point towards a promising future in the development of novel pharmaceuticals and functional materials. The strategic and selective manipulation of its reactive sites will undoubtedly continue to be a subject of interest for synthetic chemists seeking to construct complex and valuable molecular architectures.

An in-depth examination of the synthetic methodologies for producing this compound reveals the intricate challenges and sophisticated strategies involved in the functionalization of pyridine rings. This important chemical intermediate requires precise control over regiochemistry and functional group transformations, drawing upon a range of modern synthetic techniques.

Advanced Analytical Methodologies for Research on 6 Bromo 4 Chloropicolinaldehyde

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., operando NMR, IR spectroscopy)

Real-time monitoring of chemical reactions involving 6-Bromo-4-chloropicolinaldehyde is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In-situ spectroscopic techniques, which analyze the reaction mixture as it evolves, are indispensable for this purpose.

Operando Infrared (IR) Spectroscopy provides real-time information on the concentration of reactants, products, and intermediates by monitoring the characteristic vibrational frequencies of their functional groups. ornl.gov For reactions involving this compound, key vibrational bands such as the carbonyl (C=O) stretch of the aldehyde group and the carbon-halogen (C-Br, C-Cl) stretches can be tracked. researchgate.net This allows researchers to observe the consumption of the starting material and the formation of products simultaneously. ornl.gov For instance, in a reduction reaction, the disappearance of the aldehyde C=O peak and the appearance of a broad O-H stretch would indicate the formation of the corresponding alcohol.

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about species in the reaction mixture over time. While not as common as IR for real-time monitoring due to longer acquisition times, it provides unparalleled insight into the chemical environment of specific atoms. For this compound, ¹H NMR can track the disappearance of the aldehydic proton signal and the shifts in the aromatic protons as the reaction proceeds. This is particularly useful for distinguishing between isomeric products. nih.gov

The table below illustrates hypothetical data that could be obtained from in-situ monitoring of a hypothetical reaction where this compound is converted to a product.

Interactive Table 1: Hypothetical Real-time Reaction Monitoring Data

| Reaction Time (minutes) | Normalized Aldehyde Peak Intensity (IR) | Product Peak Intensity (IR) | Aldehyde Proton Signal (¹H NMR Integral) |

| 0 | 1.00 | 0.00 | 1.00 |

| 10 | 0.75 | 0.25 | 0.74 |

| 30 | 0.30 | 0.70 | 0.31 |

| 60 | 0.05 | 0.95 | 0.06 |

| 90 | <0.01 | 0.99 | <0.01 |

High-Resolution Chromatographic Techniques for Reaction Profiling and Purity Assessment in Research (e.g., LC-MS, GC-MS)

Chromatographic methods are fundamental for separating complex mixtures and assessing the purity of compounds. When coupled with mass spectrometry, they provide a powerful tool for identifying and quantifying components in a reaction profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for analyzing non-volatile or thermally sensitive compounds like this compound. A C18 column is often effective for separating halogenated aromatic compounds. umb.edu The method can be used to develop a reaction profile, showing the conversion of the starting material and the emergence of products and byproducts over time. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is standard, but LC-MS provides the added benefit of mass confirmation of the main peak and any impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable derivatives of this compound. While the aldehyde itself may be analyzed directly, derivatization might be necessary for certain applications. GC provides high-resolution separation, making it excellent for detecting closely related impurities, such as isomers or compounds with slight variations in their halogenation pattern.

The purity of a synthesized batch of this compound can be determined with high accuracy using these techniques. Commercial suppliers often guarantee a purity of 95% or greater, which is verified by such methods. cymitquimica.com

Interactive Table 2: Chromatographic Method Parameters for Purity Analysis

| Parameter | LC-MS Method | GC-MS Method |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Capillary (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Helium |

| Detection | ESI-MS and UV-Vis (PDA) | Electron Ionization (EI) MS |

| Typical Application | Reaction profiling, purity of non-volatile derivatives | Separation of volatile impurities, isomer analysis |

High-Resolution Mass Spectrometry for Elucidating Novel Reaction Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of unknown compounds by measuring their mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This is invaluable when studying reactions of this compound, where unexpected side products or reactive intermediates may form.

By comparing the measured exact mass to calculated masses, a unique molecular formula can be assigned to a newly observed peak. researchgate.net For example, a potential hydroxylation byproduct of this compound would have a distinct molecular formula and, therefore, a different exact mass than the starting material or other potential side products like a dehalogenated species. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional confirmation of the presence and number of these atoms in an ion.

Interactive Table 3: Theoretical HRMS Data for this compound and Potential Byproducts

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Key Isotopic Peaks |

| This compound | C₆H₃⁷⁹Br³⁵ClNO | 218.9137 | [M+H]⁺, [M+H+2]⁺, [M+H+4]⁺ |

| 4-Chloropicolinaldehyde (Debromination) | C₆H₄³⁵ClNO | 141.0008 | [M+H]⁺, [M+H+2]⁺ |

| 6-Bromopicolinaldehyde (Dechlorination) | C₆H₄⁷⁹BrNO | 184.9503 | [M+H]⁺, [M+H+2]⁺ |

| 6-Bromo-5-hydroxy-4-chloropicolinaldehyde (Hydroxylation) | C₆H₃⁷⁹Br³⁵ClNO₂ | 234.9087 | [M+H]⁺, [M+H+2]⁺, [M+H+4]⁺ |

X-ray Crystallography for Precise Structural Characterization of Complex Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of this compound itself can be challenging, its derivatives, especially those formed in subsequent reaction steps, are often amenable to this technique.

This method provides unequivocal proof of structure, including the precise location of each atom, bond lengths, bond angles, and torsional angles. nih.gov For complex derivatives of this compound, crystallography can confirm the regiochemistry of a substitution reaction, establish the stereochemistry of new chiral centers, and reveal intermolecular interactions like hydrogen bonding or halogen bonding in the crystal lattice. researchgate.netnih.gov Structural data from related halogenated heterocycles provide a reference for the expected bond lengths and angles. nih.govresearchgate.net

Interactive Table 4: Representative Crystallographic Data for a Related Halogenated Heterocycle Data below is for 6-bromo-2-(4-chlorophenyl)chroman-4-one, illustrating the type of parameters obtained from an X-ray structure analysis. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2173 |

| b (Å) | 20.7174 |

| c (Å) | 6.9035 |

| β (°) | 99.332 |

| Volume (ų) | 1300.83 |

| Z (Molecules/unit cell) | 4 |

Future Research Directions and Emerging Applications of 6 Bromo 4 Chloropicolinaldehyde

Exploration of Catalytic Asymmetric Transformations and Stereoselective Syntheses

The aldehyde group of 6-bromo-4-chloropicolinaldehyde is a prime site for catalytic asymmetric transformations, offering a direct route to chiral molecules that are highly sought after in medicinal chemistry and materials science. Future research is anticipated to focus on the stereoselective addition of various nucleophiles to the carbonyl group. Methodologies such as organocatalysis, transition-metal catalysis, and enzymatic transformations could be employed to achieve high enantioselectivity. For instance, the use of chiral catalysts could facilitate the asymmetric synthesis of secondary alcohols, which are valuable intermediates. nih.gov

The development of stereoselective syntheses involving this compound would enable the creation of complex molecules with precisely controlled three-dimensional structures. The inherent chirality introduced through these transformations could have profound implications for the biological activity and material properties of the resulting products.

Table 1: Potential Catalytic Asymmetric Transformations of this compound

| Transformation | Catalyst Type | Potential Product | Significance |

| Asymmetric Alkylation | Chiral Organocatalyst | Chiral Secondary Alcohol | Key intermediate for pharmaceuticals |

| Asymmetric Allylation | Chiral Lewis Acid | Chiral Homoallylic Alcohol | Building block for natural product synthesis |

| Asymmetric Cyanation | Chiral Metal Complex | Chiral Cyanohydrin | Versatile precursor for amines and acids |

Integration into Photoredox and Electrocatalytic Methodologies

The halogen substituents of this compound make it an excellent candidate for integration into photoredox and electrocatalytic methodologies. These modern synthetic techniques utilize light or electricity to drive chemical reactions under mild conditions, offering sustainable alternatives to traditional methods. beilstein-journals.org The carbon-bromine and carbon-chlorine bonds can be selectively activated using appropriate catalytic systems.

In the realm of photoredox catalysis, visible-light-absorbing catalysts could initiate single-electron transfer processes, leading to the formation of radical intermediates from the bromo or chloro groups. nih.gov These radicals could then participate in a variety of bond-forming reactions, such as cross-coupling or addition reactions. Electrocatalysis, on the other hand, could provide a powerful tool for the controlled reduction or oxidation of the molecule, enabling transformations that are difficult to achieve with conventional chemical reagents.

Advancements in Green Chemistry Approaches for this compound Synthesis and Utilization

Future research will undoubtedly focus on developing greener synthetic routes to this compound and its derivatives. This aligns with the broader goals of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov The development of catalytic processes that avoid the use of stoichiometric and often hazardous reagents will be a key area of investigation.

Furthermore, the utilization of this compound in environmentally benign solvent systems, such as water or supercritical fluids, will be an important research direction. The principles of atom economy and process intensification will guide the design of new synthetic pathways, aiming for higher efficiency and a reduced environmental footprint.

Potential in Advanced Materials Science and Supramolecular Chemistry Research

The rigid and functionalized pyridine (B92270) core of this compound makes it an attractive building block for the design of advanced materials and supramolecular assemblies. The presence of halogen atoms allows for the formation of halogen bonds, which are increasingly recognized as a powerful tool for controlling the self-assembly of molecules in the solid state. This could lead to the development of new crystalline materials with tailored electronic or optical properties.

Moreover, the pyridine nitrogen atom can act as a ligand for metal ions, opening up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest for applications in gas storage, catalysis, and sensing. The aldehyde functionality provides a handle for post-synthetic modification, allowing for the introduction of further complexity and functionality into the material. The potential use of similar halogenated building blocks in the preparation of dyes for applications like OLEDs and solar cells suggests analogous avenues for this compound. ossila.com

Table 2: Potential Applications in Materials Science

| Material Type | Key Interaction | Potential Application |

| Crystalline Materials | Halogen Bonding | Non-linear Optics |

| Coordination Polymers | Metal-Ligand Coordination | Gas Storage |

| Metal-Organic Frameworks | Metal-Ligand Coordination | Heterogeneous Catalysis |

| Liquid Crystals | Anisotropic Molecular Shape | Display Technologies |

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-4-chloropicolinaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and formylation steps. For example, bromination at the 6-position of a pyridine precursor followed by chlorination at the 4-position, with subsequent aldehyde group introduction via Vilsmeier-Haack or directed ortho-metalation strategies. Optimization requires careful control of temperature, stoichiometry (e.g., excess NBS for bromination), and catalysts (e.g., Pd for cross-coupling). Purity can be enhanced via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). Chlorine and bromine substituents induce distinct deshielding effects.

- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks at m/z 220–222 (M⁺, accounting for Br/Cl isotopic patterns). Cross-validate with computational predictions (e.g., density functional theory for NMR chemical shifts) .

Q. What crystallographic tools are suitable for determining the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and halogen interactions. ORTEP-3 visualizes thermal ellipsoids and molecular geometry, critical for verifying regiochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The 4-chloro group may sterically hinder meta-position reactivity. Computational studies (DFT) can map frontier molecular orbitals to predict nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound’s spectroscopic or catalytic behavior?

- Empirical Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere to avoid aldehyde oxidation).

- Data Triangulation : Compare results across multiple techniques (e.g., SCXRD vs. NMR for conformation analysis).

- Error Analysis : Quantify instrument precision (e.g., ±0.001 Å in bond lengths via SCXRD) and model limitations (e.g., basis set selection in DFT) .

Q. How can this compound serve as a precursor for bioactive heterocycles, and what mechanistic insights are critical?

The aldehyde group enables condensation with amines to form imines or Schiff bases, which cyclize to yield quinolines or pyridopyrimidines. Mechanistic studies (e.g., kinetic isotope effects, in-situ IR monitoring) reveal rate-determining steps, such as nucleophilic attack on the aldehyde. Substituent effects on regioselectivity should be modeled via Hammett plots .

Q. What computational methods predict the compound’s solubility, stability, and reactivity in diverse solvents?

Use COSMO-RS for solubility prediction in polar aprotic solvents (e.g., DMF, DMSO). MD simulations assess stability under thermal stress. QSPR models correlate substituent parameters (σ, π) with reaction rates in SNAr or radical pathways .

Methodological Considerations

Q. How to design experiments to study halogen bonding interactions in this compound crystals?

- SCXRD : Measure Br···Cl or Br···O distances (<3.5 Å) and angles (160–180°).

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Br···Cl vs. van der Waals interactions).

- Thermal Analysis (DSC/TGA) : Assess stability linked to intermolecular forces .

Q. What analytical workflows validate the absence of byproducts (e.g., dehalogenated species) in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.